8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
8-Methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid characterized by:
- Coumarin core: A 2H-chromen-2-one scaffold substituted with a methoxy group at position 8.
- Chalcone moiety: A (2E)-3-(4-methoxyphenyl)prop-2-enoyl group at position 2. This dual functionality enables diverse biological activities, including anti-parasitic and anti-inflammatory effects, as inferred from structurally related compounds .
Properties
IUPAC Name |
8-methoxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)8-11-17(21)16-12-14-4-3-5-18(24-2)19(14)25-20(16)22/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLWDSQANNIBO-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 8-methoxycoumarin with 4-methoxycinnamic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through the induction of apoptosis and cell cycle arrest . Additionally, its mechanism of action involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair in cancer cells .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been tested against a range of pathogens, including bacteria and fungi, showing effective inhibition of growth. The presence of the methoxy groups in its structure enhances its lipophilicity, which is believed to contribute to its ability to penetrate microbial membranes. This property makes it a candidate for further development as an antimicrobial agent.
Synthesis of Derivatives
8-Methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one serves as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers have utilized this compound in multi-component reactions to generate novel chromene derivatives that exhibit improved pharmacological profiles . For example, derivatives synthesized from this compound have been evaluated for their anticancer and antifungal activities, revealing a broad spectrum of biological effects .
Heterocyclic Compounds
The compound’s structure allows for the incorporation of heteroatoms, leading to the formation of new heterocyclic compounds with potential therapeutic applications. These derivatives can be tailored for specific biological targets, enhancing their efficacy and selectivity in treating diseases .
In Vitro Studies
A study demonstrated that 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exhibited significant antiproliferative effects on human cancer cell lines (e.g., MCF-7 and HeLa). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) that suggest it could be developed into an effective antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 64 |
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the coumarin core and chalcone phenyl ring. These modifications influence solubility, melting points, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Methoxy vs.
- Chalcone Substitution: The 4-methoxyphenyl group in the target compound may offer superior electron-donating effects compared to 3-methoxy (A2) or dimethylamino (4e) groups, influencing charge distribution and binding affinity .
Anti-Parasitic Activity
- Leishmaniasis : Compounds A1 (EC₅₀: 3.7 μM), A2 (EC₅₀: 2.5 μM), and A5 (EC₅₀: 2.1 μM) demonstrate that chalcone substitution patterns critically modulate anti-leishmanial potency. The target compound’s 4-methoxy group may further optimize activity by balancing electron donation and steric effects .
- Mechanistic Insights: Chalcone moieties inhibit parasitic enzymes (e.g., trypanothione reductase), while coumarin scaffolds disrupt membrane integrity .
Antioxidant and Anti-Inflammatory Potential
Crystallographic and Computational Insights
- Crystal Packing: Analogs like 4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one exhibit planar structures with intermolecular hydrogen bonds (O–H···O), influencing solubility .
- Density Functional Theory (DFT) : Predicts charge distribution and reactive sites, aiding in rational drug design .
Biological Activity
8-Methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, also known by its CAS number 690213-92-4, is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is , with a molecular weight of approximately 336.34 g/mol. The compound features a chromenone core with methoxy and phenyl substituents, which are crucial for its biological activity.
1. Anti-inflammatory Effects
Research indicates that coumarin derivatives, including 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, exhibit significant anti-inflammatory properties. A study by Lee et al. (2017) demonstrated that derivatives of similar structure could inhibit various inflammatory pathways, including the suppression of NF-kB activation and reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. For instance, it was found to scavenge free radicals effectively, which is attributed to the presence of the methoxy groups that enhance electron donation capabilities. The ability to mitigate oxidative stress is particularly relevant in the context of neurodegenerative diseases .
3. Neuroprotective Effects
The neuroprotective potential of 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one was highlighted in studies focusing on its effects against neurotoxicity induced by oxidative stress. In vitro studies using neuronal cell lines showed that treatment with this compound led to increased cell viability and reduced apoptosis under oxidative stress conditions .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. It has been shown to bind effectively to enzymes involved in inflammation and oxidative stress responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions suggest that the compound may serve as a lead for developing new anti-inflammatory agents .
Case Studies
A notable case study involved the evaluation of the compound's effects on Alzheimer's disease models. The study indicated that it could inhibit acetylcholinesterase (AChE) activity, thereby enhancing cholinergic transmission and potentially alleviating cognitive deficits associated with neurodegeneration .
Summary Table of Biological Activities
Q & A
Q. Basic
- X-ray crystallography : Determines precise bond lengths (e.g., C=O at ~1.21 Å) and torsion angles, validated using SHELXL refinement .
- Spectroscopy :
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~406) .
What strategies optimize synthesis yield for this compound?
Q. Advanced
- Catalyst selection : Suzuki-Miyaura coupling with Pd(dppf)Cl₂ enhances cross-coupling efficiency in chalcone formation .
- Solvent systems : Mixed solvents (e.g., 1,4-dioxane/H₂O) improve reaction homogeneity and reduce byproducts .
- Temperature control : Maintaining 90°C during coupling reactions minimizes incomplete conversions .
How can discrepancies in crystallographic data (e.g., bond angles) be resolved?
Q. Advanced
- SHELXL refinement : Adjusts thermal parameters and validates hydrogen bonding (e.g., C–H⋯O interactions forming R₂²(28) motifs) .
- Twinning analysis : Detects crystal twinning using PLATON to address anomalous intensity statistics .
- Comparative studies : Cross-reference with structurally analogous chalcone derivatives (e.g., 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate) to identify stereoelectronic effects .
What methodologies evaluate the compound’s biological interactions?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantifies binding affinity (e.g., K_d values) to targets like kinases or DNA .
- Molecular docking : Predicts binding modes using AutoDock Vina; validate with MD simulations to assess stability .
- In vitro assays : Antimicrobial activity tested via MIC (minimal inhibitory concentration) against S. aureus or E. coli .
How do computational studies (e.g., HOMO-LUMO analysis) inform its bioactivity?
Q. Advanced
- Electronic structure : HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions in enzyme inhibition .
- DFT calculations : Predict reactive sites (e.g., electrophilic carbonyl carbons) for nucleophilic attack .
- Docking scores : Higher negative scores (e.g., −8.3 kcal/mol) suggest strong binding to Mycobacterium tuberculosis MtrA .
How to address contradictions in reported biological activities across studies?
Q. Advanced
- Substituent effects : Compare analogs (e.g., 7-hydroxy vs. 8-methoxy derivatives) to isolate substituent contributions to activity .
- Assay conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) to reduce variability .
- Meta-analysis : Aggregate data from structural analogs (e.g., chromen-2-one derivatives) to identify activity trends .
What methods assess the compound’s stability under experimental conditions?
Q. Advanced
- Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and light to monitor degradation via HPLC .
- pH-dependent studies : Evaluate hydrolysis kinetics in buffers (pH 1–10) to identify labile groups (e.g., ester linkages) .
- Microsomal assays : Use liver microsomes to predict metabolic stability and metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
